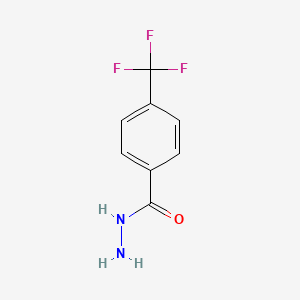

4-(Trifluoromethyl)benzhydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(14)13-12/h1-4H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBDXTNCBPZMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334421 | |

| Record name | 4-(Trifluoromethyl)benzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339-59-3 | |

| Record name | Benzoic acid, 4-(trifluoromethyl)-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)benzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Trifluoromethyl)benzhydrazide synthesis from 4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-(trifluoromethyl)benzhydrazide from 4-(trifluoromethyl)benzoic acid, a key building block in the development of various pharmaceutical compounds. The synthesis is a robust two-step process involving an initial esterification followed by hydrazinolysis, consistently yielding the target compound in high purity.

Core Synthesis Pathway

The conversion of 4-(trifluoromethyl)benzoic acid to this compound is efficiently achieved through two sequential reactions:

-

Fischer Esterification: 4-(Trifluoromethyl)benzoic acid is first converted to its methyl ester, methyl 4-(trifluoromethyl)benzoate, by reaction with methanol in the presence of a catalytic amount of sulfuric acid.

-

Hydrazinolysis: The resulting methyl ester is then treated with hydrazine hydrate to yield the final product, this compound.

This well-established route is known for its high efficiency, with reports indicating an almost quantitative overall yield.[1]

Experimental Protocols

The following protocols are compiled based on established methodologies for Fischer esterification and hydrazinolysis reactions.

Step 1: Synthesis of Methyl 4-(Trifluoromethyl)benzoate (Esterification)

Materials:

-

4-(Trifluoromethyl)benzoic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Sodium Chloride (NaCl), saturated solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate or Diethyl ether (for extraction)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethyl)benzoic acid.

-

Add an excess of methanol to the flask.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for a period of 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(trifluoromethyl)benzoate. The product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound (Hydrazinolysis)

Materials:

-

Methyl 4-(trifluoromethyl)benzoate

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol (reagent grade)

Procedure:

-

Dissolve the crude methyl 4-(trifluoromethyl)benzoate in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material or impurities.

-

Dry the purified this compound in a vacuum oven.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis | Overall |

| Product | Methyl 4-(trifluoromethyl)benzoate | This compound | This compound |

| Typical Yield | ~95% | ~98% | >90% (often near quantitative)[1] |

| Reaction Time | 1-3 hours | 2-4 hours | 3-7 hours |

| Reaction Temp. | Reflux | Reflux | - |

| Purification | Extraction and washing | Precipitation and filtration | - |

Synthesis Workflow

The logical flow of the synthesis process is illustrated in the diagram below.

Caption: Synthesis workflow for this compound.

Signaling Pathway Analogy in Drug Development

While not a biological signaling pathway, the synthesis of a key intermediate like this compound can be viewed as the initial "signal" in a drug discovery cascade. The successful and efficient synthesis of this building block "activates" the subsequent steps of medicinal chemistry, leading to the generation of a library of derivative compounds for biological screening.

Caption: Role of synthesis in the drug development cascade.

References

Physicochemical properties of 4-(Trifluoromethyl)benzhydrazide

An In-depth Technical Guide to 4-(Trifluoromethyl)benzhydrazide

Introduction

This compound is an organic compound belonging to the aroyl hydrazide class.[1] It is characterized by a benzhydrazide structure with a trifluoromethyl group substituted at the para (4-) position of the benzene ring. This trifluoromethyl substituent significantly influences the molecule's physicochemical properties and biological activity, making it a compound of interest in medicinal chemistry and drug development.[2] The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability compared to unsubstituted benzhydrazide, which is advantageous for drug design.[2]

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and biological activities of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The compound is a solid at room temperature, typically appearing as a white to faint brown crystalline powder.[2][3] It is stable under normal storage conditions, though it is recommended to be stored in a cool, dark place under an inert atmosphere as it is considered air-sensitive.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇F₃N₂O | [1][5][6] |

| Molecular Weight | 204.15 g/mol | [1][6] |

| Melting Point | 115-123 °C | [1][2][4] |

| Density (Predicted) | 1.356 ± 0.06 g/cm³ | [4][7] |

| pKa (Predicted) | 11.90 ± 0.10 | [4] |

| Physical State | Solid, powder or crystals | [2][3] |

| Solubility | Soluble in Methanol; Slightly soluble in Chloroform | [2][4] |

| logP (Predicted) | 1.2171 | [8] |

| Topological Polar Surface Area (TPSA) | 98.26 Ų | [8] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a well-documented, two-step process starting from 4-(Trifluoromethyl)benzoic acid.[2][9] The overall yield from this procedure is reported to be nearly quantitative.[9]

Step 1: Esterification 4-(Trifluoromethyl)benzoic acid is esterified using methanol in the presence of a catalytic amount of sulfuric acid. The mixture is heated to form the corresponding methyl ester, methyl 4-(trifluoromethyl)benzoate.[9]

Step 2: Hydrazinolysis The methyl ester product from the first step is then reacted with hydrazine hydrate in boiling ethanol. This reaction, known as hydrazinolysis, converts the ester into this compound.[9]

Below is a diagram illustrating the synthesis workflow.

Caption: Synthesis workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands that confirm the presence of key functional groups. A strong absorption around 1661 cm⁻¹ corresponds to the C=O stretching of the hydrazide, while N-H stretching vibrations are observed in the 3200-3400 cm⁻¹ region.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the arrangement of atoms.

-

Mass Spectrometry (MS): Under electron ionization, the molecular ion peak appears at an m/z of 204.[2] A common fragmentation pattern involves the loss of the hydrazide moiety (NHNH₂), resulting in a base peak at m/z 173, which corresponds to the 4-(trifluoromethyl)benzoyl cation.[2]

-

Elemental Analysis: This technique is used to determine the elemental composition (C, H, N) of the compound, which should match the calculated values for its molecular formula.[2]

Biological Activity and Mechanism of Action

Research has shown that this compound and its derivatives possess a range of biological activities, including enzyme inhibition and antimicrobial properties.[2]

Enzyme Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

A significant area of investigation for this compound is its role as a precursor for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[9][10] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE and BuChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is clinically relevant for treating conditions like Alzheimer's disease.[9]

Hydrazones derived from this compound have demonstrated dual inhibition of both AChE and BuChE.[9][10] Molecular docking studies suggest that these compounds can form hydrogen bonds within the active sites of the enzymes, leading to their inhibitory effects.[2]

The diagram below illustrates the inhibitory effect on cholinergic signaling.

Caption: Inhibition of AChE/BuChE by 4-(CF₃)benzhydrazide derivatives.

Antimicrobial and Antifungal Activity

Studies have demonstrated that this compound and its derivatives exhibit activity against various pathogens.[2] Hydrazones derived from this core structure have shown inhibitory effects against Mycobacterium tuberculosis, nontuberculous mycobacteria, and various bacterial and fungal strains.[11] For instance, specific derivatives have been found to be potent against methicillin-resistant Staphylococcus aureus (MRSA) and fungal strains like Candida glabrata and Trichophyton mentagrophytes.[11]

Other Potential Activities

Some research also suggests potential antioxidant and broader enzyme-inhibiting properties, though these areas require further investigation to confirm the mechanisms and significance.[2]

References

- 1. This compound 97 339-59-3 [sigmaaldrich.com]

- 2. Buy this compound | 339-59-3 [smolecule.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 339-59-3 [m.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 339-59-3 [m.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Trifluoromethyl)benzhydrazide CAS number and molecular weight

An In-depth Technical Guide to 4-(Trifluoromethyl)benzhydrazide

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the synthesis of various biologically active compounds. This document details its fundamental properties, synthesis, and its role as a precursor to potent enzyme inhibitors and antimicrobial agents.

Core Chemical Properties

This compound is an aroyl hydrazine distinguished by a trifluoromethyl group on the benzene ring.[1] This substituent significantly influences the chemical and biological properties of its derivatives.

| Property | Value | Reference(s) |

| CAS Number | 339-59-3 | [1][2] |

| Molecular Weight | 204.15 g/mol | [1][2] |

| Molecular Formula | C₈H₇F₃N₂O | [2] |

| Synonyms | α,α,α-Trifluoro-p-toluic acid hydrazide, 4-(Trifluoromethyl)benzohydrazide, 4-(Hydrazinocarbonyl)benzotrifluoride | [1] |

| Appearance | Off-white to white powder | |

| Melting Point | 115-119 °C | |

| Purity | Typically ≥97% | [1] |

Synthesis of this compound

The synthesis of this compound is a well-established two-step process starting from 4-(trifluoromethyl)benzoic acid.[1] The overall yield from this process is reported to be nearly quantitative.[1]

References

Solubility and Stability of 4-(Trifluoromethyl)benzhydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-(Trifluoromethyl)benzhydrazide, a key building block in medicinal chemistry and drug development. The document outlines its known physicochemical properties, detailed experimental protocols for determining its solubility and stability, and visual workflows to guide researchers in these evaluations.

Core Concepts: Solubility and Stability

In drug development, understanding the solubility and stability of a compound is paramount. Solubility , the ability of a substance to dissolve in a solvent to form a homogeneous solution, directly impacts its bioavailability and formulation possibilities. Stability , the capacity of a compound to resist chemical change or degradation over time under various conditions, is crucial for ensuring its safety, efficacy, and shelf-life.

This compound possesses a molecular structure with both hydrophobic (trifluoromethyl group) and hydrophilic (hydrazide group) moieties, influencing its behavior in different solvent systems. The electron-withdrawing nature of the trifluoromethyl group can also impact the molecule's overall stability.[1]

Physicochemical and Solubility Profile

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₃N₂O | [2] |

| Molecular Weight | 204.15 g/mol | |

| Melting Point | 115-119 °C | [3][4] |

| Appearance | Off-white to white powder/crystalline solid | [2] |

| pKa (Predicted) | 11.90 ± 0.10 | [3][4] |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Methanol | Soluble / Slightly Soluble | [1][3][4] |

| Chloroform | Slightly Soluble | [3][4] |

| Organic Solvents | Generally Soluble | [1] |

The dual hydrophobic and hydrophilic nature of the molecule suggests that polar protic solvents are generally more effective for dissolution.[1] The trifluoromethyl group enhances lipophilicity, while the hydrazide functional group allows for hydrogen bonding.[1]

Stability Profile

This compound is generally considered stable under normal handling and storage conditions.[5] However, for pharmaceutical development, a thorough understanding of its degradation profile under various stress conditions is essential.

Storage Recommendations:

-

Store in a cool, dark place.

-

Keep in a tightly closed container in a dry and well-ventilated area.[5]

Incompatible Materials:

-

Strong oxidizing agents

-

Bases[5]

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can form, including:

-

Carbon oxides

-

Nitrogen oxides (NOx)

-

Hydrogen fluoride[5]

Experimental Protocols

For researchers seeking to generate quantitative solubility and stability data, the following established protocols are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for drug development.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol/water mixtures).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability-Indicating Method Development and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. A stability-indicating analytical method, typically HPLC, must be developed to separate and quantify the parent compound from its degradants.

Methodology:

-

HPLC Method Development: Develop a reverse-phase HPLC method with UV detection capable of resolving this compound from potential impurities and degradation products. The mobile phase, column, flow rate, and detection wavelength should be optimized.

-

Forced Degradation: Subject solutions of this compound to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photostability: Expose a solution to UV light (e.g., 254 nm) and visible light for a specified duration.

-

-

Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.

-

Evaluation:

-

Determine the percentage of degradation of this compound.

-

Identify and characterize any significant degradation products using techniques like mass spectrometry (LC-MS).

-

Assess the peak purity of the parent compound to ensure the method is truly stability-indicating.

-

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited in the public domain, the provided experimental protocols offer a clear pathway for researchers to generate this critical information. A thorough characterization of these properties is indispensable for the successful advancement of any drug candidate containing this important chemical scaffold.

References

Spectroscopic Characterization of 4-(Trifluoromethyl)benzhydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-(Trifluoromethyl)benzhydrazide, a key intermediate in the synthesis of various biologically active compounds. The document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines comprehensive experimental protocols for acquiring this data, and presents a logical framework for spectral interpretation.

Introduction

This compound is an aromatic hydrazide containing a trifluoromethyl group, a moiety known to enhance the metabolic stability and bio-availability of drug candidates. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in research and development settings. This guide focuses on two primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data

The following tables summarize the expected quantitative NMR and IR data for this compound. This data is compiled from spectral databases and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The spectra are typically recorded in a deuterated solvent, such as DMSO-d₆.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 - 9.5 | Singlet (broad) | 1H | -NH- (Amide proton) |

| ~8.0 - 7.8 | Doublet | 2H | Aromatic protons (ortho to C=O) |

| ~7.8 - 7.6 | Doublet | 2H | Aromatic protons (ortho to -CF₃) |

| ~4.5 - 4.0 | Singlet (broad) | 2H | -NH₂ (Hydrazine protons) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Amide carbonyl) |

| ~135 | Aromatic C (quaternary, attached to C=O) |

| ~130 (quartet) | Aromatic C (quaternary, attached to -CF₃) |

| ~128 | Aromatic CH (ortho to C=O) |

| ~126 (quartet) | Aromatic CH (ortho to -CF₃) |

| ~124 (quartet) | -CF₃ (Trifluoromethyl carbon) |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Medium-Strong | N-H stretching (asymmetric and symmetric of -NH₂) |

| 3200 - 3100 | Medium | N-H stretching (-NH-) |

| 3100 - 3000 | Weak-Medium | Aromatic C-H stretching |

| 1680 - 1640 | Strong | C=O stretching (Amide I band) |

| 1620 - 1580 | Medium | N-H bending (Amide II band) / C=C aromatic ring stretching |

| 1350 - 1300 | Strong | C-F stretching (asymmetric) |

| 1180 - 1100 | Strong | C-F stretching (symmetric) |

| 850 - 800 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Spectrum Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Acquire the spectrum using a standard pulse sequence.

-

Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition:

-

Switch the nucleus to ¹³C.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample (solid)

-

Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and free of any residue. Clean with a lint-free wipe moistened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

After the measurement, release the pressure arm and carefully remove the sample from the crystal.

-

Clean the ATR crystal thoroughly with a solvent-moistened lint-free wipe to prevent cross-contamination.

-

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow for spectroscopic characterization and the logical relationship between the spectroscopic data and the chemical structure of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Caption: Logical relationship between the chemical structure and its spectroscopic data.

References

Mechanism of action of 4-(Trifluoromethyl)benzhydrazide as an enzyme inhibitor

An In-depth Technical Guide on the Mechanism of Action of 4-(Trifluoromethyl)benzhydrazide and its Derivatives as Enzyme Inhibitors

Introduction

This compound is an organic compound characterized by a benzene ring substituted with a trifluoromethyl group and a hydrazide functional group. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it and its derivatives attractive scaffolds in drug design and medicinal chemistry. While the precise mechanism of action for the parent compound, this compound, is an active area of research, numerous studies have elucidated the enzyme inhibitory activities of its derivatives, particularly its hydrazone forms. This guide provides a comprehensive overview of the known mechanisms of action, quantitative inhibitory data, and the experimental protocols used to determine these properties.

Primary Enzymatic Targets and Mechanism of Action

Research has primarily focused on the derivatives of this compound, which have demonstrated significant inhibitory effects against several enzymes. The most extensively studied targets are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the regulation of cholinergic neurotransmission.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Hydrazone derivatives of this compound have been identified as dual inhibitors of both AChE and BuChE.[1][2] These enzymes are key targets in the management of neurodegenerative diseases such as Alzheimer's disease.[3]

The mechanism of inhibition for the most potent AChE inhibitor in one study, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, was determined to be of a mixed type .[1][2] Mixed inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (altering the Michaelis constant, KM) and its maximum catalytic rate (altering the maximum velocity, Vmax).[1]

Molecular docking studies suggest that these compounds can form hydrogen bonds with residues within the active sites of AChE and BuChE, which helps to stabilize the enzyme-inhibitor complex and contributes to the inhibitory effect.[3]

Other Enzymatic Targets

Derivatives of this compound have also shown inhibitory activity against a range of other enzymes, including:

-

Bacterial DNA-gyrase[1]

-

β-ketoacyl-acyl carrier protein synthase III (FabH)[1]

-

Urease[1]

-

Cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase[1]

For related benzohydrazide-hydrazones, a competitive mode of inhibition was identified against laccase from Trametes versicolor.[1] Competitive inhibition occurs when the inhibitor binds only to the active site of the free enzyme, directly competing with the substrate.

Quantitative Inhibition Data

The inhibitory potency of various hydrazone derivatives of this compound has been quantified, primarily through the determination of their half-maximal inhibitory concentration (IC50) values.

| Target Enzyme | Inhibitor Class | IC50 Range (µM) | Reference |

| Acetylcholinesterase (AChE) | Hydrazones of this compound | 46.8 – 137.7 | [1][2] |

| Butyrylcholinesterase (BuChE) | Hydrazones of this compound | 19.1 – 881.1 | [1][2] |

Experimental Protocols

The determination of enzyme inhibition mechanisms and kinetics involves a series of well-established biochemical assays.

Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE and BuChE activity.

Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to enzyme activity.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Test inhibitor (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and inhibitor in the phosphate buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution to each well.

-

Add various concentrations of the inhibitor to the test wells and an equivalent volume of solvent to the control wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using the microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control and calculate the IC50 value by plotting percent inhibition versus inhibitor concentration.

Protocol for Determining Inhibition Type (Kinetic Analysis)

Principle: To distinguish between different types of reversible inhibition (competitive, non-competitive, uncompetitive, mixed), enzyme kinetics are studied at various substrate and inhibitor concentrations. The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).

Procedure:

-

Perform the enzyme activity assay (as described in 3.1) using a range of substrate concentrations. This establishes the baseline kinetics (KM and Vmax) in the absence of the inhibitor.

-

Repeat the assay with the same range of substrate concentrations, but in the presence of a fixed concentration of the inhibitor. Repeat this step for several different fixed inhibitor concentrations.

-

For each inhibitor concentration, plot the data on a Lineweaver-Burk plot.

-

Analyze the changes in the plot's intercepts and slope:

-

Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, KM increases).

-

Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, KM is unchanged).

-

Uncompetitive Inhibition: Lines are parallel (both Vmax and KM decrease).

-

Mixed Inhibition: Lines intersect in the second or third quadrant, but not on an axis (both Vmax and KM are changed).[1]

-

Visualizations

Signaling Pathway and Inhibition

The diagram below illustrates the role of AChE in synaptic transmission and how its inhibition leads to an accumulation of acetylcholine.

References

- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 339-59-3 [smolecule.com]

The Multifaceted Biological Potential of 4-(Trifluoromethyl)benzhydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(trifluoromethyl)benzhydrazide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of the molecules to their biological targets.[1][2] This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of these promising compounds.

Synthesis of this compound Derivatives

The core structure, this compound, is typically synthesized from 4-(trifluoromethyl)benzoic acid in a two-step process. The acid is first esterified, commonly with methanol, and the resulting ester is then subjected to hydrazinolysis using hydrazine hydrate.

A prevalent class of derivatives are the hydrazones, which are readily synthesized by the condensation of this compound with various aldehydes or ketones. This reaction is typically carried out in a suitable solvent like ethanol or methanol, often with an acid catalyst, and proceeds with good yields. The diversity of commercially available aldehydes and ketones allows for the creation of large libraries of this compound hydrazones for biological screening.

Key Biological Activities

Derivatives of this compound have demonstrated a range of biological activities, including enzyme inhibition, and antimicrobial, anticancer, anti-inflammatory, and antiviral effects.

Enzyme Inhibition

A significant area of investigation for these compounds is their ability to inhibit cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] Inhibition of these enzymes is a key therapeutic strategy for neurodegenerative diseases like Alzheimer's disease. Numerous studies have reported the IC50 values for various this compound hydrazones against these enzymes, with some derivatives showing potent and selective inhibition.

Table 1: Cholinesterase Inhibitory Activity of this compound Hydrazone Derivatives

| Derivative | Target Enzyme | IC50 (µM) | Reference |

| N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide | AChE | 46.8 | [3] |

| N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide | BuChE | 175.0 | [3] |

| N'-(4-nitrobenzylidene)-4-(trifluoromethyl)benzohydrazide | AChE | 60.0 | [3] |

| N'-(4-nitrobenzylidene)-4-(trifluoromethyl)benzohydrazide | BuChE | 190.6 | [3] |

| N'-(4-(trifluoromethyl)benzylidene)-4-(trifluoromethyl)benzohydrazide | AChE | 49.9 | [3] |

| N'-(4-(trifluoromethyl)benzylidene)-4-(trifluoromethyl)benzohydrazide | BuChE | 63.6 | [3] |

| N'-(2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide | AChE | 50.0 | [3] |

| N'-(2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide | BuChE | 19.1 | [3] |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide | Staphylococcus aureus | 15.6 | [4] |

| N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide | Escherichia coli | 31.25 | [4] |

| N'-(4-nitrobenzylidene)-4-(trifluoromethyl)benzohydrazide | Staphylococcus aureus | 7.81 | [4] |

| N'-(4-nitrobenzylidene)-4-(trifluoromethyl)benzohydrazide | Escherichia coli | 15.6 | [4] |

| N'-(2-hydroxy-5-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide | Candida albicans | 3.9 | [4] |

Anticancer Activity

The trifluoromethyl group is a common feature in many anticancer drugs, and derivatives of this compound are being investigated for their cytotoxic effects against various cancer cell lines.[5][6] The half-maximal inhibitory concentration (IC50) is used to assess their potency.

Table 3: Anticancer Activity of Trifluoromethyl-Containing Compounds

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolo[4,5-d]pyrimidine derivatives | A375 (Melanoma) | 10-50 | [6] |

| Thiazolo[4,5-d]pyrimidine derivatives | MCF-7 (Breast) | >50 | [6] |

| Benzohydrazide-dihydropyrazole derivatives | A549 (Lung) | 0.46 | [7] |

| Benzohydrazide-dihydropyrazole derivatives | MCF-7 (Breast) | 0.29 | [7] |

| Isoxazole-based molecules | MCF-7 (Breast) | 2.639 | [2][8] |

Anti-inflammatory and Antiviral Activities

Preliminary studies suggest that certain hydrazone derivatives possess anti-inflammatory and antiviral properties. For instance, some hydrazones have been shown to inhibit nitric oxide production in cellular assays, indicating anti-inflammatory potential.[9] While specific data for this compound derivatives in these areas are still emerging, the broader class of hydrazones shows promise.

Experimental Protocols

Synthesis of this compound Hydrazones

Materials:

-

This compound

-

Appropriate aldehyde or ketone

-

Ethanol or Methanol

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve 1 mmol of this compound in a minimal amount of hot ethanol.

-

Add 1.1 mmol of the respective aldehyde or ketone to the solution.

-

Add a few drops of glacial acetic acid as a catalyst if required.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate (the hydrazone derivative) is collected by filtration.

-

Wash the solid with cold ethanol and dry it under vacuum.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Acetylcholinesterase (AChE) enzyme

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of ATCI (15 mM), DTNB (10 mM), and AChE in phosphate buffer.

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB, and 10 µL of the test compound solution at various concentrations.

-

Add 20 µL of the AChE solution to initiate the reaction. A blank containing buffer instead of the enzyme and a control containing solvent instead of the test compound should be included.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of ATCI solution to start the colorimetric reaction.

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

Calculate the rate of reaction for each well.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing Key Processes

To better understand the context and application of this compound derivatives, the following diagrams illustrate a typical drug discovery workflow and a generalized mechanism of enzyme inhibition.

References

- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase [mdpi.com]

- 4. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzhydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing 4-(trifluoromethyl)benzhydrazide, a key intermediate in the development of various pharmaceutical compounds. This document outlines the common starting materials, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound is a crucial building block in medicinal chemistry, notably utilized in the synthesis of enzyme inhibitors and other biologically active molecules. Its derivatives have shown potential as antimicrobial and anticholinesterase agents. The trifluoromethyl group is a significant pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide focuses on the prevalent and efficient methods for its synthesis, starting from commercially available reagents.

Primary Synthetic Pathways

The synthesis of this compound is most commonly achieved through a two-step process originating from 4-(trifluoromethyl)benzoic acid. An alternative, more direct route involves the use of 4-(trifluoromethyl)benzoyl chloride.

This is a widely adopted and reliable method that proceeds via an ester intermediate.[1]

-

Step 1: Esterification: 4-(Trifluoromethyl)benzoic acid is first converted to its methyl ester, methyl 4-(trifluoromethyl)benzoate, through an acid-catalyzed esterification with methanol.[1][2]

-

Step 2: Hydrazinolysis: The resulting methyl ester undergoes hydrazinolysis with hydrazine hydrate to yield the final product, this compound.[1]

This two-step process is known for its high overall yield.[1]

A more direct approach involves the reaction of 4-(trifluoromethyl)benzoyl chloride with hydrazine. This method can be faster but may require careful control of reaction conditions due to the reactivity of the acid chloride.

Starting Materials and Intermediates

The selection of the starting material is contingent on factors such as availability, cost, and the desired scale of the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | White solid, M.P.: 219-220 °C[3] |

| Methyl 4-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | 204.15 | Liquid, B.P.: 94-95 °C/21 mmHg[4] |

| 4-(Trifluoromethyl)benzoyl chloride | C₈H₄ClF₃O | 208.56 | Liquid, B.P.: 188-190 °C[5] |

| Hydrazine hydrate | H₆N₂O | 50.06 | Colorless liquid |

Experimental Protocols

The following are detailed experimental procedures for the key synthetic transformations.

Objective: To synthesize methyl 4-(trifluoromethyl)benzoate from 4-(trifluoromethyl)benzoic acid.

Materials:

-

4-(Trifluoromethyl)benzoic acid

-

Methanol (excess)

-

Sulfuric acid (catalytic amount)

Procedure:

-

To a solution of 4-(trifluoromethyl)benzoic acid in an excess of methanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-(trifluoromethyl)benzoate.

Objective: To synthesize this compound from its methyl ester.

Materials:

-

Methyl 4-(trifluoromethyl)benzoate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve methyl 4-(trifluoromethyl)benzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the mixture to boiling (reflux).[1]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

The product, this compound, will often precipitate out of the solution upon cooling.

-

Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure hydrazide.

The overall yield for this two-step process is reported to be almost quantitative.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described.

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound is a well-established process with reliable and high-yielding protocols. The two-step synthesis from 4-(trifluoromethyl)benzoic acid is the most commonly cited method, offering an "almost quantitative" overall yield.[1] For researchers requiring a more rapid synthesis, the use of 4-(trifluoromethyl)benzoyl chloride presents a viable alternative. This guide provides the necessary technical details to enable scientists and drug development professionals to efficiently produce this valuable synthetic intermediate.

References

- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 4-(Trifluoromethyl)benzoic Acid: Synthesis, Antifungal Esters, and Analytical Applications_Chemicalbook [chemicalbook.com]

- 4. Methyl 4-(trifluoromethyl)benzoate 99 2967-66-0 [sigmaaldrich.com]

- 5. 4-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

Understanding the role of the trifluoromethyl group in benzhydrazide compounds

An In-Depth Technical Guide to the Role of the Trifluoromethyl Group in Benzhydrazide Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The benzhydrazide scaffold is a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities. The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold has emerged as a powerful strategy for enhancing therapeutic potential. This technical guide elucidates the multifaceted role of the CF₃ group in modifying the physicochemical properties, pharmacokinetic profiles, and pharmacodynamic activities of benzhydrazide compounds. Through a detailed examination of synthesis protocols, structure-activity relationships (SAR), and quantitative biological data, this document serves as a comprehensive resource for professionals engaged in drug discovery and development.

Introduction: The Trifluoromethyl Group as a Bioisostere

Benzhydrazide and its derivatives, characterized by the -CO-NH-N= moiety, are recognized for their diverse biological functions, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities[1][2]. In modern drug design, the modification of lead compounds to optimize their efficacy and safety is paramount. The trifluoromethyl (CF₃) group is a frequently employed bioisostere for methyl, ethyl, and even chloro groups[1].

The unique properties of the CF₃ group make it an invaluable tool in medicinal chemistry[3]:

-

High Electronegativity: The strong electron-withdrawing nature of the three fluorine atoms alters the electronic distribution of the parent molecule, influencing its binding affinity to biological targets[4].

-

Increased Lipophilicity: The CF₃ group enhances the lipophilicity of a compound (Hansch π value of +0.88), which can significantly improve its ability to cross cellular membranes and increase absorption[1][3].

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism. This property can increase the biological half-life of a drug, leading to improved pharmacokinetic profiles[1][3].

This guide explores how these fundamental characteristics of the CF₃ group translate into tangible benefits and specific roles in the context of benzhydrazide-based compounds.

Synthesis of Trifluoromethylated Benzhydrazide Derivatives

The synthesis of trifluoromethylated benzhydrazides is typically a straightforward and high-yielding process. The most common route involves a two-step procedure starting from the corresponding trifluoromethyl-substituted benzoic acid. This is often followed by a condensation reaction to form bioactive hydrazones.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and evaluation of trifluoromethylated benzhydrazide derivatives.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of this compound (1)

This protocol is adapted from established two-step synthetic methods[1][5].

-

Esterification: In a round-bottomed flask, 4-(trifluoromethyl)benzoic acid (1.0 eq) is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid (H₂SO₄) is added carefully. The mixture is heated to reflux for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 4-(trifluoromethyl)benzoate as a crude product, which can be used directly in the next step.

-

Hydrazinolysis: The crude methyl 4-(trifluoromethyl)benzoate (1.0 eq) is dissolved in ethanol. Hydrazine hydrate (1.2-1.5 eq) is added to the solution[6][7]. The mixture is heated to reflux for 3-5 hours[1][7]. Upon cooling, a solid precipitate of this compound typically forms. The product is collected by filtration, washed with cold ethanol or petroleum ether, and dried to afford the pure hydrazide with a near-quantitative yield[1][6].

Protocol 2.2: Synthesis of N'-Benzylidene-4-(trifluoromethyl)benzhydrazide Hydrazones (General Procedure)

This protocol describes the condensation reaction to form the final hydrazone derivatives[1][6].

-

Reaction Setup: this compound (1.0 mmol) is dissolved in boiling methanol.

-

Aldehyde/Ketone Addition: The desired aldehyde or ketone (1.1 mmol) is added to the solution. For less reactive ketones, a few drops of a concentrated acid catalyst (e.g., sulfuric or glacial acetic acid) are added to facilitate the reaction[1][7].

-

Reaction and Isolation: The mixture is refluxed for 2-6 hours, with reaction completion monitored by TLC[1][7]. As the reaction proceeds, the hydrazone product often precipitates from the solution upon cooling.

-

Purification: The solid product is collected by filtration, washed with a suitable solvent, and purified by recrystallization, typically from ethanol, to yield the final, pure hydrazone derivative[6][8].

Biological Activities and the Role of the CF₃ Group

The incorporation of the CF₃ group into the benzhydrazide scaffold has led to the discovery of compounds with potent and diverse biological activities.

Enzyme Inhibition: Cholinesterases

A significant area of investigation for trifluoromethylated benzhydrazides is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of neurodegenerative diseases like Alzheimer's[5][9].

-

Dual Inhibition: Many this compound derivatives exhibit dual inhibitory activity against both AChE and BuChE[1][2][9].

-

Potency and Selectivity: The CF₃ group is crucial for this activity. For instance, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, which features CF₃ groups on both aromatic rings, was identified as the most potent AChE inhibitor in one study[1][9]. The position of other substituents dictates selectivity; derivatives with 2-chloro or 2-trifluoromethyl benzylidene moieties were found to be more potent inhibitors of BuChE[1][9].

Mechanism of Action: Cholinesterase Inhibition

Caption: Inhibition of acetylcholinesterase (AChE) by a CF₃-benzhydrazide compound, leading to increased acetylcholine levels.

Antimicrobial Activity

This compound-based hydrazones have demonstrated a broad spectrum of antimicrobial activities[1][2][5]. They have been reported as effective against:

The lipophilic nature imparted by the CF₃ group is thought to facilitate the compound's penetration through the complex cell walls of these microorganisms, contributing to their antimicrobial efficacy[1].

Anticancer Activity

The hydrazone scaffold is a known pharmacophore in the development of anticancer agents[11]. The addition of a trifluoromethyl group can enhance this activity. The CF₃ group can improve bioavailability and strengthen interactions with anticancer targets, such as specific kinases or enzymes involved in cell proliferation[12]. Studies on isoxazole-based molecules have shown that adding a CF₃ group can increase anticancer activity by nearly eight-fold compared to the non-fluorinated analogue, a principle that extends to other heterocyclic scaffolds like benzhydrazides[13].

Quantitative Data and Structure-Activity Relationships (SAR)

The analysis of quantitative data is essential for understanding the precise impact of the CF₃ group and for guiding future drug design efforts.

Table 1: Cholinesterase Inhibition by 4-(CF₃)Benzhydrazide Derivatives

Data sourced from Krátký et al., 2021[1][2][9]. IC₅₀ values represent the concentration required for 50% inhibition.

| Compound ID | Substituent on Hydrazone | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| 2d | 2-Chlorobenzylidene | 137.7 ± 11.1 | 19.1 ± 0.6 |

| 2g | 2-Hydroxybenzylidene | 48.9 ± 3.4 | 63.6 ± 1.5 |

| 2l | 4-CF₃-benzylidene | 46.8 ± 2.7 | 204.0 ± 2.9 |

| 2q | 2-CF₃-benzylidene | 104.9 ± 1.8 | 29.9 ± 0.9 |

| 2o | 2-Bromobenzylidene | 70.8 ± 2.2 | 68.3 ± 2.3 |

| 2p | 3-CF₃-benzylidene | 64.1 ± 1.5 | 69.9 ± 2.1 |

Structure-Activity Relationship (SAR) Insights

Caption: SAR diagram illustrating how substituents on the hydrazone moiety modulate cholinesterase inhibition.

-

CF₃ on Benzhydrazide is Key: The 4-CF₃ group on the core benzhydrazide moiety is a consistent feature among the active compounds, suggesting it is critical for establishing a baseline of inhibitory activity.

-

Second CF₃ Group Boosts AChE Inhibition: The most potent AChE inhibitor (Compound 2l ) contains a trifluoromethyl group on both the benzhydrazide ring and the benzylidene ring. This suggests a synergistic effect or occupation of a key hydrophobic pocket in the AChE active site.

-

Positional Isomers Determine Selectivity: The position of electron-withdrawing groups on the benzylidene ring dictates selectivity between AChE and BuChE. Halogen or CF₃ groups at the ortho position (Compounds 2d , 2q ) confer potent and selective BuChE inhibition, whereas a CF₃ group at the para position (Compound 2l ) favors AChE inhibition.

Conclusion

The trifluoromethyl group plays a definitive and multifaceted role in enhancing the therapeutic profile of benzhydrazide compounds. Its incorporation is not merely an atomic substitution but a strategic decision in drug design that leverages its unique electronic and steric properties.

Key contributions of the CF₃ group include:

-

Enhanced Pharmacokinetics: By increasing metabolic stability and lipophilicity, the CF₃ group improves the drug-like properties of benzhydrazide derivatives, leading to better absorption and longer biological half-lives[1].

-

Potentiation of Biological Activity: The CF₃ group directly contributes to the binding affinity of these compounds to various biological targets, resulting in potent enzyme inhibition (AChE/BuChE) and broad-spectrum antimicrobial effects[1][9][10].

-

Modulation of Selectivity: As demonstrated in structure-activity relationship studies, the strategic placement of the CF₃ group, in concert with other substituents, allows for the fine-tuning of a compound's selectivity for specific biological targets[1][9].

For researchers and drug development professionals, trifluoromethylated benzhydrazides represent a promising class of molecules. The synthetic accessibility, combined with the profound and predictable influence of the CF₃ group, makes this scaffold an attractive starting point for the development of novel therapeutics targeting a range of diseases.

References

- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 339-59-3 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 9. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unveiling the Structural Landscape of 4-(Trifluoromethyl)benzhydrazide: A Technical Guide for Drug Discovery

An in-depth analysis for researchers, scientists, and drug development professionals.

Introduction: 4-(Trifluoromethyl)benzhydrazide is a versatile scaffold in medicinal chemistry, serving as a key building block for a diverse range of biologically active compounds. Its derivatives have demonstrated significant potential as antimicrobial and enzyme-inhibiting agents.[1] The presence of the trifluoromethyl group significantly influences the compound's lipophilicity, metabolic stability, and binding interactions, making it a subject of considerable interest in drug design and development. This technical guide provides a comprehensive overview of the synthesis, characterization, and structural analysis of this compound, offering critical insights for researchers in the field. While a definitive single-crystal X-ray structure of the parent compound is not publicly available, this guide presents detailed experimental protocols and a comparative analysis of a closely related structure to illuminate its key structural features.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₃N₂O | [2][3] |

| Molecular Weight | 204.15 g/mol | [2][3] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 115-123 °C | |

| SMILES | NNC(=O)c1ccc(cc1)C(F)(F)F | [4] |

| InChI Key | GKBDXTNCBPZMFX-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

The synthesis of this compound is well-documented and typically proceeds via a two-step process starting from 4-(trifluoromethyl)benzoic acid.[5]

Experimental Protocol: Synthesis of this compound[6]

-

Esterification: 4-(Trifluoromethyl)benzoic acid is esterified using methanol in the presence of a catalytic amount of sulfuric acid. The mixture is heated to facilitate the formation of the corresponding methyl ester.

-

Hydrazinolysis: The resulting methyl ester is then reacted with hydrazine hydrate in boiling ethanol. This step leads to the formation of this compound with a nearly quantitative yield.

Characterization of the synthesized compound is typically performed using standard analytical techniques.

Spectroscopic Data

| Technique | Key Observations |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to N-H, C=O, and C-F bond vibrations are observed. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra confirm the presence of the aromatic and hydrazide protons and carbons, with the characteristic quartet for the CF₃ group in the ¹³C NMR. |

Crystal Structure Analysis: A Comparative Approach

As of the latest literature review, a complete single-crystal X-ray diffraction analysis of this compound has not been reported. However, to provide valuable structural insights, we present the crystallographic data of a closely related derivative, N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide . This comparative analysis allows for an informed understanding of the probable molecular conformation and intermolecular interactions of the parent compound.

A study of N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide revealed that the presence of the trifluoromethyl group significantly influences the crystal packing through π-π stacking and hydrogen bonding interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction (General Workflow)

The following outlines a general workflow for obtaining single-crystal X-ray diffraction data, which would be applicable to this compound.

References

Methodological & Application

Application Notes and Protocols for 4-(Trifluoromethyl)benzhydrazide in Acetylcholinesterase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a pivotal enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic signals.[1] The inhibition of AChE is a key therapeutic strategy for managing conditions characterized by a cholinergic deficit, such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2] Consequently, the screening and characterization of novel AChE inhibitors are of significant interest in drug discovery and development.[3]

4-(Trifluoromethyl)benzhydrazide and its derivatives have emerged as a promising scaffold for the development of new enzyme inhibitors.[4] Research has demonstrated that hydrazones derived from this compound exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5][6] This document provides a comprehensive protocol for evaluating the AChE inhibitory potential of this compound and its analogs using the well-established Ellman's method.[7][8]

Principle of the Assay

The most widely used method for screening AChE activity is the spectrophotometric method developed by Ellman.[7][8] This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. The resulting thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is directly proportional to the AChE activity and can be quantified by measuring the increase in absorbance at 412 nm.[1][3][9] When an inhibitor like this compound is present, the rate of the reaction decreases, allowing for the determination of its inhibitory potency.[3]

Data Presentation: Inhibitory Activity of this compound Derivatives

| Compound ID | Derivative Structure (Substituent on Benzylidene Moiety) | IC50 (µM) for AChE | Reference |

| 2l | 4-(Trifluoromethyl)benzylidene | 46.8 | [5] |

| 2g | Salicylidene (2-hydroxybenzylidene) | Not specified, but noted as highly efficient | [5] |

| 2o | 2-Bromobenzaldehyde | Not specified, but noted as having balanced inhibition | [5][6] |

| 2p | 3-(Trifluoromethyl)benzaldehyde | Not specified, but noted as having balanced inhibition | [5][6] |

| 2d | 2-Chlorobenzylidene | More potent inhibitor of BuChE | [5][6] |

| 2q | 2-(Trifluoromethyl)benzylidene | More potent inhibitor of BuChE (IC50 = 19.1 µM for BuChE) | [5] |

This table presents data for hydrazone derivatives of this compound, as detailed in the cited study. The study focused on a series of derivatives to explore structure-activity relationships.[5]

Experimental Protocols

This section provides a detailed methodology for conducting an acetylcholinesterase inhibition assay using this compound or its derivatives. The protocol is based on the widely adopted Ellman's method and is suitable for a 96-well plate format.[1][3][9]

Required Materials

Reagents:

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)[1]

-

This compound (or its derivatives)

-

Acetylthiocholine iodide (ATCI) or Acetylthiocholine chloride (ATCh)[1][9]

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[1]

-

Sodium Phosphate Buffer (0.1 M, pH 8.0)[1]

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

Positive control inhibitor (e.g., Donepezil or Physostigmine)[1]

Equipment:

-

Spectrophotometric multiwell plate reader capable of measuring absorbance at 412 nm[3]

-

96-well flat-bottom microplates (clear)[10]

-

Pipetting devices (single and multichannel)

-

Incubator

Reagent Preparation

-

Assay Buffer: Prepare a 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.[1]

-

AChE Enzyme Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL. Aliquot and store at -20°C. Dilute to the final working concentration with assay buffer just before use.[1]

-

DTNB Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect from light and store at 4°C.[1]

-

ATCI Substrate Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. Prepare this solution fresh before use.[1]

-

Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Test Compound Dilutions: Perform a serial dilution of the stock solution to create a range of concentrations to be tested. Use the same solvent for dilutions. The final DMSO concentration in the assay wells should be kept low (<1%) to avoid affecting enzyme activity.[1]

Assay Procedure (96-Well Plate)

This protocol is designed for a final reaction volume of 200 µL per well.

-

Plate Layout: Design the plate to include wells for a blank (no enzyme), a negative control (100% activity, no inhibitor), a positive control (known inhibitor), and the test compound at various concentrations.

-

Enzyme and Inhibitor Addition:

-

Test Wells: Add 20 µL of Assay Buffer, 20 µL of the diluted test compound, and 20 µL of the diluted AChE enzyme solution.[3]

-

100% Activity Control (No Inhibitor): Add 20 µL of Assay Buffer, 20 µL of the inhibitor solvent (e.g., DMSO), and 20 µL of the diluted AChE enzyme solution.[3]

-

Blank (No Enzyme): Add 40 µL of Assay Buffer and 20 µL of the inhibitor solvent.[3]

-

-

Pre-incubation: Gently tap the plate to mix the contents. Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.[3]

-

Initiate the Enzymatic Reaction:

-

Prepare a fresh Working Reagent Mix by combining the ATCI and DTNB solutions with the Assay Buffer.

-

Add 140 µL of the Working Reagent Mix to all wells. The final volume in each well should be 200 µL.[3]

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at time 0.

-

Incubate the plate at room temperature for a fixed time (e.g., 10-20 minutes).

-

Measure the final absorbance at 412 nm.

-

Alternatively, for a kinetic assay, measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10 minutes).

-

Data Analysis

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Calculate the percentage of AChE inhibition for each concentration of the test compound using the following formula:

% Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

-

Determine the IC50 value: The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%. This can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

Caption: Workflow for the acetylcholinesterase inhibition assay using Ellman's method.

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. attogene.com [attogene.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy this compound | 339-59-3 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 8. A new and rapid colorimetric determination of acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Antimicrobial Screening of 4-(Trifluoromethyl)benzhydrazide Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1][2] Benzhydrazides, a class of organic compounds, have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and antimycobacterial properties.[3][4] Specifically, analogs of 4-(Trifluoromethyl)benzhydrazide are being explored as potential antimicrobial drug candidates.[5][6] The trifluoromethyl group can enhance metabolic stability and membrane permeability, making these analogs attractive for further investigation.[5]

These application notes provide a standardized experimental framework for the initial in vitro screening of this compound analogs to determine their antimicrobial efficacy. The protocols detailed below for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination are fundamental assays in the preliminary stages of antimicrobial drug discovery.[7]

Data Presentation: Antimicrobial Activity of this compound Analogs

Summarizing quantitative data in a clear, tabular format is crucial for comparing the efficacy of different analogs and for establishing structure-activity relationships (SAR). The table below serves as a template for presenting MIC and MBC data. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[8]

| Compound ID | Test Organism | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |